

A Comprehensive Technical Guide to 6-Methyl-1-indanone (CAS: 24623-20-9)

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Compound of Interest

Compound Name: 6-Methyl-1-indanone

Cat. No.: B1306188

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Introduction

6-Methyl-1-indanone is an aromatic organic compound featuring a bicyclic structure composed of a benzene ring fused to a five-membered ring with a ketone and a methyl group. It belongs to the indanone class of molecules, a scaffold of significant interest in medicinal chemistry and materials science. The indanone core is a privileged structure found in numerous pharmacologically active compounds and natural products.^{[1][2]} This technical guide provides an in-depth overview of the physicochemical properties, spectroscopic data, synthesis, and known applications of **6-Methyl-1-indanone**. Furthermore, it explores the broad biological and pharmacological potential of the wider 1-indanone class, offering context for future research and development endeavors.

Physicochemical Properties

6-Methyl-1-indanone is a white to light yellow crystalline powder.^[3] Its key physicochemical properties are summarized in the table below for quick reference.

Property	Value	Reference(s)
CAS Number	24623-20-9	[4]
Molecular Formula	C ₁₀ H ₁₀ O	[4]
Molecular Weight	146.19 g/mol	[4]
Appearance	White to light yellow crystal powder	[3]
Melting Point	60-62 °C	[5]
Boiling Point	70 °C at 0.4 mmHg	[5]
Synonyms	6-Methyl-2,3-dihydro-1H-inden-1-one	[6]

Spectroscopic Data

The structural elucidation of **6-Methyl-1-indanone** is supported by various spectroscopic techniques. The following tables summarize the expected characteristic signals.

¹H NMR Spectroscopy

The proton NMR spectrum of **6-Methyl-1-indanone** in CDCl₃ would exhibit distinct signals corresponding to the aromatic, aliphatic, and methyl protons.

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~7.6-7.2	m	3H	Aromatic protons (C4-H, C5-H, C7-H)
~2.9-3.1	t	2H	Aliphatic protons (-CH ₂ -C=O)
~2.6-2.8	t	2H	Aliphatic protons (Ar-CH ₂ -)
~2.4	s	3H	Methyl protons (-CH ₃)

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Carbon Type	Assignment
~207	Quaternary	Carbonyl carbon (C=O)
~155	Quaternary	Aromatic carbon
~138	Quaternary	Aromatic carbon
~137	Methine	Aromatic carbon
~135	Quaternary	Aromatic carbon
~126	Methine	Aromatic carbon
~124	Methine	Aromatic carbon
~36	Methylene	Aliphatic carbon (-CH ₂ -C=O)
~26	Methylene	Aliphatic carbon (Ar-CH ₂ -)
~21	Methyl	Methyl carbon (-CH ₃)

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch
~1710-1690	Strong	Carbonyl (C=O) stretch
~1600, ~1480	Medium-Strong	Aromatic C=C stretch

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak and characteristic fragmentation patterns.

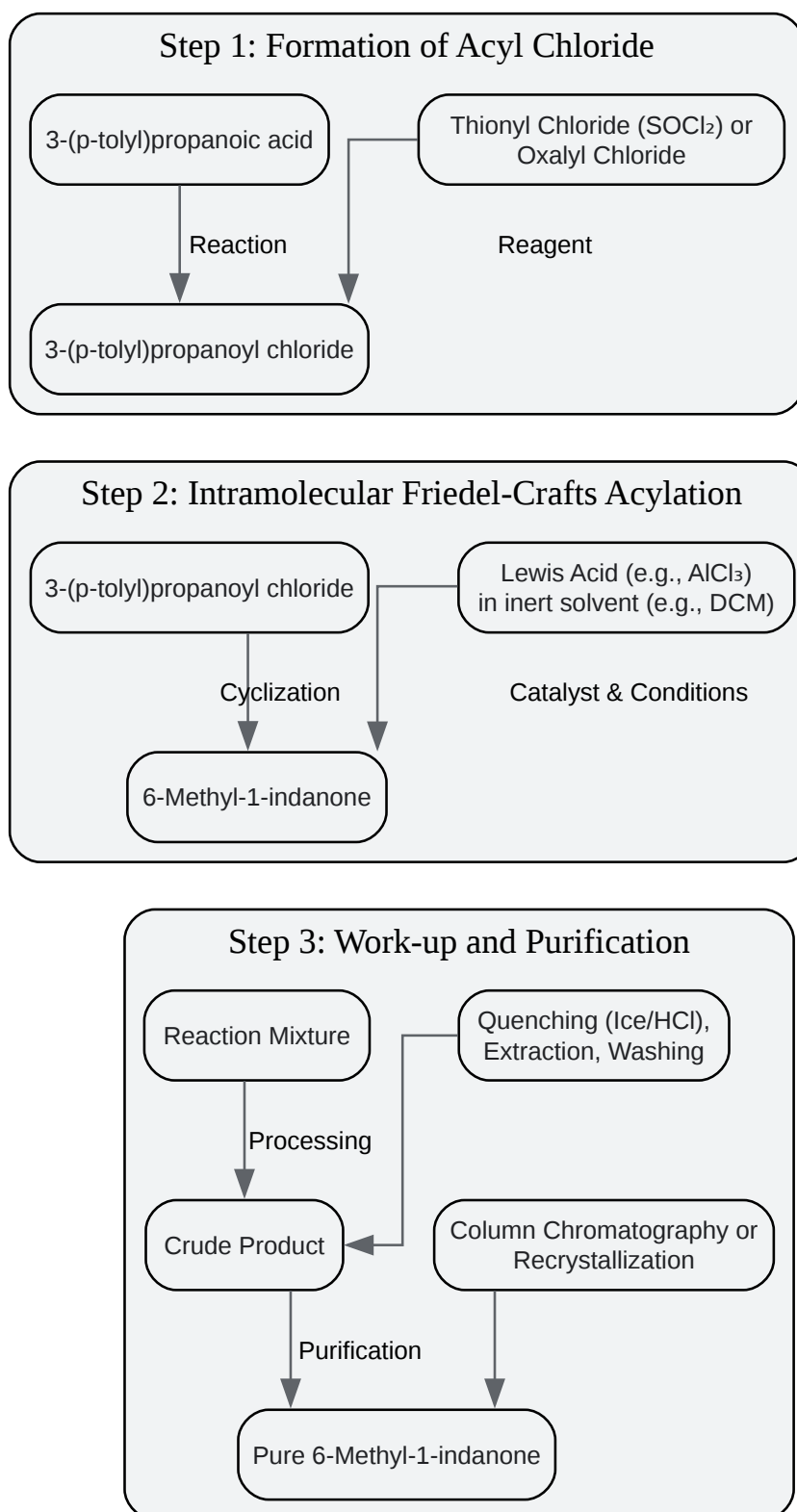
m/z	Relative Intensity	Assignment
146	High	Molecular Ion $[M]^+$
131	High	$[M-CH_3]^+$
118	High	$[M-CO]^+$
103	Medium	$[M-CO-CH_3]^+$
91	Medium	Tropylium ion $[C_7H_7]^+$

Synthesis of 6-Methyl-1-indanone

6-Methyl-1-indanone can be synthesized through several routes, with intramolecular Friedel-Crafts acylation being a prominent method. Photochemical approaches have also been reported.^{[7][8]}

Intramolecular Friedel-Crafts Acylation

This is a classic and reliable method for the synthesis of indanones. The general workflow involves the cyclization of a substituted 3-phenylpropionic acid or its corresponding acyl chloride.



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Fig. 1: Workflow for the synthesis of **6-Methyl-1-indanone** via Friedel-Crafts acylation.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

- **Acid Chloride Formation:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(p-tolyl)propanoic acid (1.0 eq) in an excess of thionyl chloride (SOCl_2) (e.g., 5.0 eq). Gently reflux the mixture for 2-3 hours. After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 3-(p-tolyl)propanoyl chloride.
- **Cyclization:** To a separate flask under an inert atmosphere (e.g., nitrogen or argon), add a suitable anhydrous solvent such as dichloromethane (DCM). Cool the solvent to 0 °C using an ice bath. Add anhydrous aluminum chloride (AlCl_3) (1.1-1.3 eq) portion-wise with stirring. To this suspension, add a solution of the crude 3-(p-tolyl)propanoyl chloride in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
- **Reaction Progression and Quenching:** After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Once complete, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
- **Extraction and Purification:** Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate (NaHCO_3) solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **6-Methyl-1-indanone**.

Photochemical Synthesis

6-Methyl-1-indanone can also be formed as a byproduct during the photolysis of esters containing a photoremovable 2,5-dimethylphenacyl group.^[8] For instance, irradiation of such esters in methanol can yield **6-methyl-1-indanone**.^{[7][8]} This method, while mechanistically interesting, is less common for preparative scale synthesis compared to Friedel-Crafts acylation.

Applications

6-Methyl-1-indanone serves as a versatile intermediate in several industrial and research applications.

- **Fragrance and Flavoring Agents:** It is used in the synthesis of various fragrances and flavoring agents, where its specific aromatic profile contributes to the final product's sensory characteristics.[\[6\]](#)
- **Pharmaceutical Synthesis:** As a functionalized indanone, it is a valuable building block for the synthesis of more complex, biologically active molecules.[\[6\]](#) The indanone scaffold is central to many pharmaceuticals, and methylated derivatives like this compound are key starting materials for creating analogues of known drugs.
- **Materials Science:** The indanone core can be incorporated into larger conjugated systems for the development of organic materials with specific optoelectronic properties, finding potential use in organic semiconductors and dyes.[\[9\]](#)

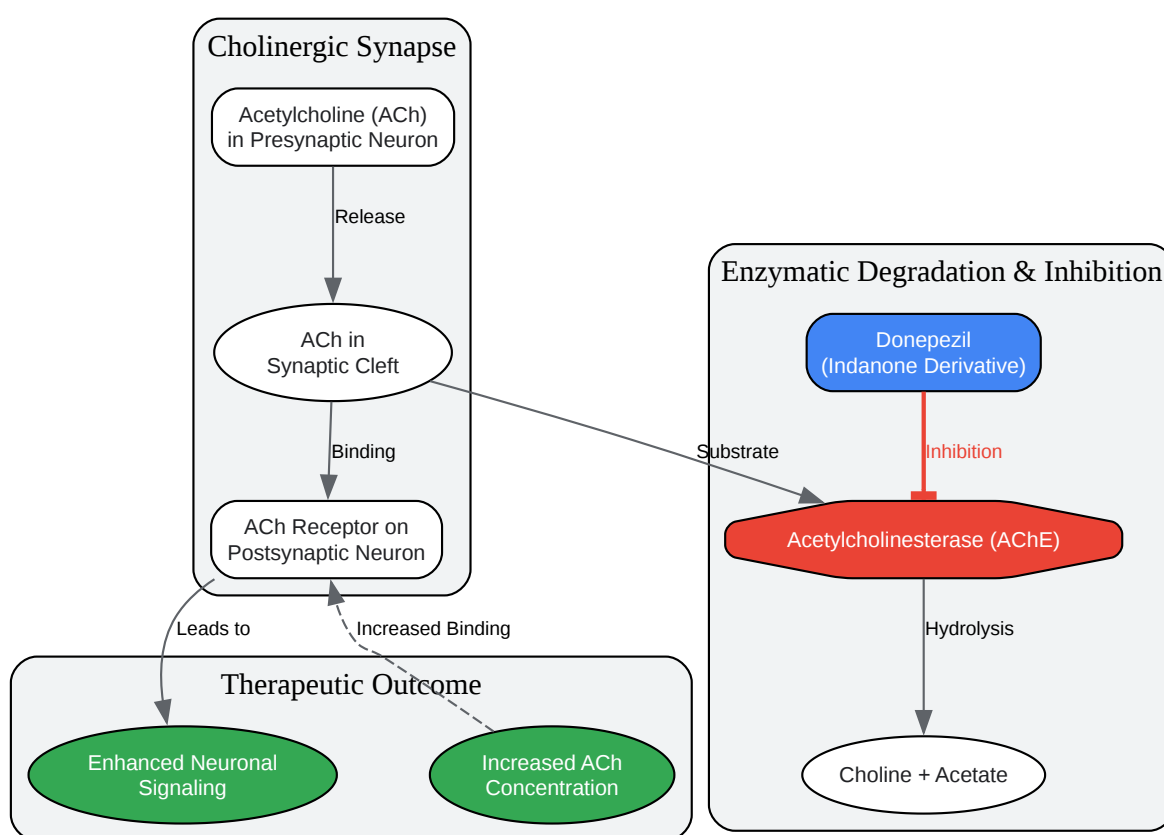
Biological and Pharmacological Profile of the 1-Indanone Scaffold

While specific biological activity data for **6-Methyl-1-indanone** is not extensively documented in publicly available literature, the 1-indanone scaffold is of immense importance in drug discovery.[\[1\]\[2\]\[10\]](#) Derivatives of 1-indanone have demonstrated a wide range of pharmacological activities.

- **Anti-Alzheimer's Disease Agents:** The most notable example is Donepezil, a leading treatment for Alzheimer's disease, which features an indanone core.[\[1\]\[2\]](#) These compounds often act as acetylcholinesterase (AChE) inhibitors, which increases the levels of the neurotransmitter acetylcholine in the brain.
- **Anticancer Activity:** Numerous 1-indanone derivatives have been synthesized and evaluated for their anticancer properties.[\[7\]](#) Some have shown potent activity against various cancer cell lines, with mechanisms that can include inhibition of tubulin polymerization and cell cycle arrest.
- **Antimicrobial and Antiviral Agents:** The indanone structure has been identified in compounds with significant antibacterial, antifungal, and antiviral activities.[\[7\]\[10\]](#)

- Anti-inflammatory and Analgesic Effects: Certain indanone derivatives have shown promise as anti-inflammatory and analgesic agents.[7]

Given the lack of a specific, well-documented signaling pathway for **6-Methyl-1-indanone**, the following diagram illustrates the mechanism of action for the well-known indanone-based drug, Donepezil, as a representative example of how this class of compounds can exert its therapeutic effects.



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Fig. 2: Example signaling pathway: Inhibition of Acetylcholinesterase by the indanone derivative Donepezil.

Conclusion

6-Methyl-1-indanone is a chemically significant compound with established roles as a synthetic intermediate. While its own biological profile is not yet well-defined, its structural similarity to a class of molecules with profound and diverse pharmacological activities makes it a compound of high interest. The robust methods for its synthesis, combined with the proven therapeutic potential of the 1-indanone scaffold, position **6-Methyl-1-indanone** as a valuable tool for researchers in drug discovery, medicinal chemistry, and materials science for the development of novel compounds and applications. Further investigation into its specific biological effects is warranted to fully explore its potential.

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